![molecular formula C12H14N2O B11717931 1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one](/img/structure/B11717931.png)
1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one is a spirocyclic compound that features a unique structure where an indole and a piperidine ring are fused together through a spiro carbon. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one typically involves cycloisomerization reactions. One common method is the Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides. This reaction proceeds under mild conditions at room temperature, using toluene as the solvent .
Industrial Production Methods
While specific industrial production methods for 1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one are not extensively documented, the general approach involves scalable cycloisomerization reactions. The use of silver triflate as a catalyst and triphenylphosphine as a ligand is crucial for achieving high yields and diastereoselectivity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into different spirocyclic amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in the synthesis of pharmaceuticals and other bioactive molecules .
Applications De Recherche Scientifique
1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for the development of new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence sensors .
Mécanisme D'action
The mechanism of action of 1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one involves its interaction with various molecular targets. The compound’s unique spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. Computational studies have shown that non-covalent interactions, such as cation-π and π-π interactions, play a crucial role in stabilizing the compound within its target sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Known for its fluorescence properties and applications in sensor technology.
Spiro[indeno[1,2-b]-quinoxaline-11,4’-pyrano[3,2-b]pyran]: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Spiro[indoline-3,2’-pyrrolidine-3’,3’'-piperidine]: Studied for its antiproliferative and anti-SARS-CoV-2 properties.
Uniqueness
1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties. This structure enhances its stability and allows for diverse functionalization, making it a valuable scaffold in drug discovery and material science .
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
spiro[1H-indole-2,4'-piperidine]-3-one |
InChI |
InChI=1S/C12H14N2O/c15-11-9-3-1-2-4-10(9)14-12(11)5-7-13-8-6-12/h1-4,13-14H,5-8H2 |
Clé InChI |
LOEMFMJJJALSDD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12C(=O)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole](/img/structure/B11717850.png)
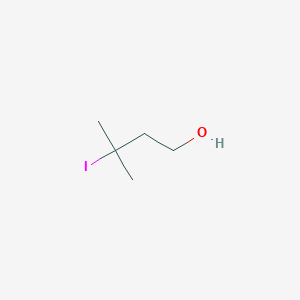
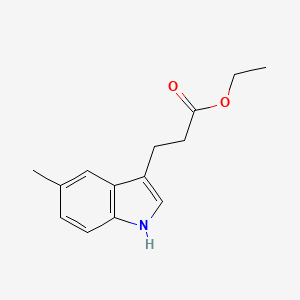
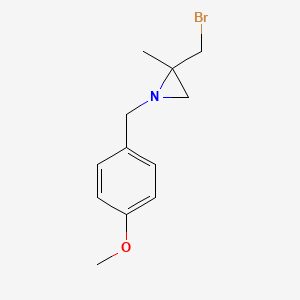
![2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide]](/img/structure/B11717882.png)
![3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one](/img/structure/B11717893.png)


![N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide](/img/structure/B11717912.png)
![5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717917.png)
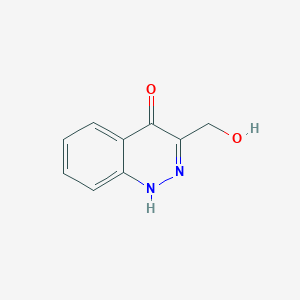
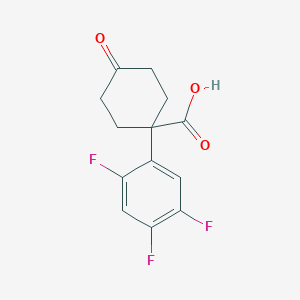
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11717941.png)
![5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11717946.png)
